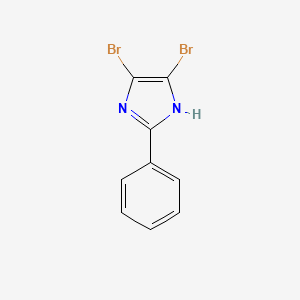

4,5-Dibromo-2-phenyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBXKUYQZPXWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204873 | |

| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56338-00-2 | |

| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56338-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056338002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 4,5-dibromo-2-phenyl-1H-imidazole, a halogenated imidazole derivative of interest in medicinal chemistry and materials science. The document details a feasible experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthetic route and a representative experimental workflow.

Core Synthesis Pathway: Electrophilic Bromination

The most direct and plausible method for the synthesis of this compound is the direct electrophilic bromination of the starting material, 2-phenyl-1H-imidazole. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack. The C4 and C5 positions are readily brominated by a suitable brominating agent. While various brominating agents can be employed, N-Bromosuccinimide (NBS) is a common and effective choice for this transformation, offering good selectivity and handling characteristics. The reaction proceeds by the substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with bromine atoms.

The general transformation is as follows:

Caption: Synthesis of this compound via direct bromination.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound using N-Bromosuccinimide.

Materials:

-

2-Phenyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenyl-1H-imidazole (1.0 eq.) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a beaker of cold deionized water.

-

Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color dissipates.

-

Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.

-

The crude product may precipitate at this stage.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis. Please note that the yield is representative and can vary based on reaction scale and optimization.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Phenyl-1H-imidazole | 1.0 eq. | Starting material |

| N-Bromosuccinimide (NBS) | 2.2 eq. | Brominating agent. A slight excess ensures complete di-bromination. |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | Other solvents like Chloroform or DMF could also be explored. |

| Temperature | Room Temperature | The reaction is typically facile at ambient temperature. |

| Duration | 2-6 hours | Reaction time should be monitored by TLC. |

| Product Information | ||

| Molecular Formula | C₉H₆Br₂N₂[1] | |

| Molecular Weight | 301.96 g/mol [1] | |

| Representative Yield | 75-85% | This is a hypothetical yield based on similar chemical transformations. |

| Appearance | Off-white to pale yellow solid |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis and purification process.

Note on Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific signaling pathways or established experimental workflows in which this compound is a key active component. As a halogenated heterocyclic compound, it may be a candidate for screening in various biological assays, such as kinase inhibition or antimicrobial activity panels. A generalized workflow for such a screening process is depicted below.

Caption: A generalized workflow for screening the biological activity of a compound.

References

Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and structural information for 4,5-Dibromo-2-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible spectroscopic data, this document focuses on foundational information and outlines general methodologies relevant to its characterization.

Physicochemical Properties

A summary of the basic properties of this compound is presented in Table 1. This data is derived from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C9H6Br2N2 | [1][2] |

| Molecular Weight | 301.96 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(N2)Br)Br | [1] |

| InChI Key | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [1] |

| CAS Number | 56338-00-2 | [2] |

Spectroscopic Data Summary

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the phenyl group and the N-H proton of the imidazole ring. The chemical shifts and coupling patterns of the phenyl protons would provide information about their electronic environment. The N-H proton is expected to be a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and imidazole rings. The carbon atoms attached to the bromine atoms are expected to be significantly shifted downfield. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (typically broad, around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.96 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of bromine atoms and cleavage of the imidazole and phenyl rings. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the readily available scientific literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of substituted imidazoles.

General Synthetic Approach: Bromination of 2-phenyl-1H-imidazole

A plausible route to this compound involves the direct bromination of 2-phenyl-1H-imidazole.

Materials:

-

2-phenyl-1H-imidazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

-

A base (e.g., sodium acetate, if necessary)

Procedure:

-

Dissolve 2-phenyl-1H-imidazole in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the cooled solution with constant stirring. The molar ratio of the brominating agent to the starting material would need to be optimized, but a ratio of at least 2:1 would be required for dibromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization:

The purified product would then be characterized using the spectroscopic methods outlined in Table 2 to confirm its identity and purity.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide highlights the foundational knowledge of this compound. Further experimental investigation is necessary to fully elucidate its spectroscopic properties and to develop optimized synthetic protocols. Such research would be a valuable contribution to the fields of heterocyclic chemistry and drug discovery.

References

An In-depth Technical Guide to 4,5-Dibromo-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 4,5-Dibromo-2-phenyl-1H-imidazole. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on established principles of imidazole chemistry to infer potential synthetic pathways and characteristics.

Molecular Structure and Properties

This compound is a halogenated aromatic heterocyclic compound. Its core structure consists of a five-membered imidazole ring substituted with two bromine atoms at positions 4 and 5, and a phenyl group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆Br₂N₂ | [1][2][3] |

| Molecular Weight | 301.97 g/mol | [1][2][3] |

| CAS Number | 56338-00-2 | [1][2][3][4][5] |

| Predicted XlogP | 3.8 | [6] |

| SMILES | BrC1=C(Br)N=C(C2=CC=CC=C2)N1 | [1] |

| InChI Key | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [3] |

Synthesis

Conceptual Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the 2-phenyl-1H-imidazole core and the subsequent bromination of the imidazole ring.

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 2-Phenyl-1H-imidazole (Precursor)

This procedure is adapted from the Radde synthesis, a common method for preparing 2-substituted imidazoles.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), a 40% aqueous solution of glyoxal (1 equivalent), and a concentrated solution of ammonium hydroxide (2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenyl-1H-imidazole.

Protocol 2: Bromination of 2-Phenyl-1H-imidazole

This protocol is based on the electrophilic bromination of imidazole derivatives using N-bromosuccinimide (NBS).

-

Reaction Setup: Dissolve the synthesized 2-phenyl-1H-imidazole (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature. The addition of a radical scavenger is not typically necessary for the nuclear bromination of imidazoles.

-

Reaction Execution: Stir the reaction mixture at room temperature for an extended period (potentially 12-24 hours). Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

-

Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into a large volume of cold water. The brominated product should precipitate. Collect the solid by filtration and wash thoroughly with water to remove any residual solvent and succinimide. The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the following table summarizes the expected key spectroscopic features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the phenyl group (multiplets in the range of δ 7.0-8.0 ppm). - A broad singlet for the N-H proton of the imidazole ring (typically downfield, > δ 10 ppm). |

| ¹³C NMR | - Aromatic carbons of the phenyl group (signals in the range of δ 120-140 ppm). - Carbons of the imidazole ring (C2, C4, C5), with the brominated carbons (C4, C5) appearing at a characteristic chemical shift. |

| IR Spectroscopy | - N-H stretching vibration (a broad band around 3200-3400 cm⁻¹). - C=N and C=C stretching vibrations of the imidazole and phenyl rings (in the region of 1400-1600 cm⁻¹). - C-Br stretching vibrations (typically below 700 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the two bromine atoms (¹⁹Br and ⁸¹Br). - A protonated molecular ion peak [M+H]⁺ is predicted around m/z 300.89705[6]. |

Biological Activity and Drug Development Potential

Currently, there is no published information regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound.

However, the broader class of halogenated imidazole derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects[7][8]. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, potentially enhancing its bioactivity and metabolic stability.

Future Research Directions

The lack of data on this compound presents several opportunities for future research:

-

Synthesis and Characterization: A definitive synthesis and full spectroscopic characterization of the compound are necessary to provide a solid foundation for further studies.

-

Biological Screening: The compound could be screened against a variety of biological targets, including kinases, proteases, and microbial enzymes, to identify any potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: If biological activity is identified, SAR studies could be conducted by synthesizing and testing related analogs to optimize potency and selectivity.

The logical flow for investigating the potential of this compound in drug development is outlined below.

Figure 2: Logical workflow for the evaluation of this compound in drug discovery.

References

- 1. 56338-00-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 56338-00-2 this compound [chemsigma.com]

- 5. This compound , ≥95% , 56338-00-2 - CookeChem [cookechem.com]

- 6. PubChemLite - this compound (C9H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-dibromo-2-phenyl-1H-imidazole (CAS Number: 56338-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5-dibromo-2-phenyl-1H-imidazole, a halogenated derivative of the versatile 2-phenylimidazole scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its synthesis, physicochemical characteristics, and potential biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 56338-00-2 | |

| Molecular Formula | C₉H₆Br₂N₂ | [1] |

| Molecular Weight | 301.96 g/mol | [1] |

| Monoisotopic Mass | 299.88977 Da | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, toluene, and 2-nitrotoluene. The solubility of phenylimidazoles is generally lower than that of 1H-imidazole or benzimidazoles.[3][4] | |

| XlogP (predicted) | 3.8 | [2] |

| InChI | InChI=1S/C9H6Br2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | [1] |

| InChIKey | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C2=NC(=C(N2)Br)Br | [2] |

Synthesis and Characterization

The synthesis of this compound typically involves the direct bromination of 2-phenyl-1H-imidazole. While a specific detailed protocol for this exact compound is not widely published, a general experimental procedure can be adapted from the synthesis of similar brominated imidazole derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the bromination of related imidazole compounds.

Materials:

-

2-phenyl-1H-imidazole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetic Acid)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-phenyl-1H-imidazole in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (2.2 equivalents) or Bromine (2.2 equivalents) in the same solvent to the cooled solution of 2-phenyl-1H-imidazole.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using various spectroscopic techniques:

-

¹H NMR: To confirm the presence of the phenyl and imidazole protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Biological Activity and Potential Applications

The imidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties.[6][7][8][9] The introduction of bromine atoms to the imidazole ring can significantly modulate the biological activity of the parent compound.

Antimicrobial Activity

Substituted imidazoles have been extensively investigated for their antibacterial and antifungal properties.[6][10] The mechanism of action for many antifungal azoles involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The antibacterial activity of some imidazole derivatives has been attributed to their ability to inhibit bacterial DNA gyrase.[7] While specific antimicrobial data for this compound is not available, its structural similarity to other active compounds suggests it may possess antimicrobial potential.

Anticancer Activity

Numerous imidazole-containing compounds have demonstrated significant anticancer activity.[8][11] Some have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.[12] The cytotoxic effects of certain metal complexes of substituted imidazoles have also been reported.[8] Given these precedents, this compound represents a candidate for evaluation in various cancer cell lines.

Enzyme Inhibition

The imidazole moiety is known to coordinate with the heme iron in cytochrome P450 enzymes, leading to their inhibition. This property has been exploited in the development of inhibitors for enzymes such as 17α-hydroxylase/17,20-lyase (P450(17α)), a target in hormone-dependent cancers.[9][13] The electronic and steric properties of the substituents on the imidazole and phenyl rings play a crucial role in determining the potency and selectivity of inhibition. The dibromo-substitution in the title compound could influence its interaction with the active sites of various enzymes.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following are representative protocols that can be adapted for this compound.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Logical Workflow for Biological Evaluation

Caption: Logical workflow for the in vitro biological evaluation of this compound.

Potential Signaling Pathway Interactions

While the specific molecular targets of this compound are yet to be elucidated, based on the activities of related compounds, several signaling pathways could be considered for investigation.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a halogenated imidazole derivative with potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard bromination reactions. Based on the known biological activities of the broader class of substituted imidazoles, this compound warrants evaluation for its antimicrobial and anticancer properties. Further studies are required to determine its specific physicochemical properties, quantitative biological activity, and mechanism of action. This technical guide provides a foundational framework for researchers to initiate and advance the study of this promising molecule.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C9H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Heterocyclic Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can address unmet medical needs. Among the vast landscape of heterocyclic compounds, imidazoles represent a privileged scaffold due to their presence in numerous biologically active molecules and their versatile synthetic accessibility. This technical guide focuses on a specific, yet under-explored derivative: 4,5-Dibromo-2-phenyl-1H-imidazole. While direct extensive research on this particular molecule is nascent, this paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing its chemical properties, proposing a viable synthetic route based on established methodologies, and exploring its potential biological activities through the lens of related brominated and phenyl-imidazole compounds.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental physicochemical properties. This compound is a small molecule with a distinct substitution pattern that is anticipated to influence its biological activity and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₉H₆Br₂N₂ | [1] |

| Molecular Weight | 301.96 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | c1ccc(cc1)-c2[nH]c(c(Br)n2)Br | [1] |

| InChIKey | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Phenyl-1H-imidazole

This step can be achieved through the condensation of benzaldehyde, glyoxal, and ammonia.

-

Reaction Setup: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as ethanol, an aqueous solution of glyoxal (1 equivalent) is added.

-

Addition of Ammonia: An excess of aqueous ammonia is slowly added to the mixture with stirring.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours or gently heated to facilitate the reaction.

-

Work-up and Isolation: The reaction progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated by precipitation upon addition of water or by extraction with an organic solvent, followed by purification using recrystallization or column chromatography.

Step 2: Bromination of 2-Phenyl-1H-imidazole

The synthesized 2-phenyl-1H-imidazole can then be brominated at the 4 and 5 positions of the imidazole ring.

-

Reaction Setup: 2-Phenyl-1H-imidazole (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Brominating Agent: A solution of bromine (2 equivalents) in the same solvent is added dropwise to the imidazole solution at a controlled temperature, typically 0-5 °C.

-

Reaction Conditions: The reaction mixture is stirred for a specified period, allowing for the dibromination to occur.

-

Work-up and Isolation: The excess bromine is quenched, for instance, with a solution of sodium thiosulfate. The product, this compound, can then be isolated by filtration if it precipitates, or by extraction and subsequent purification.

Figure 1. Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The therapeutic potential of this compound can be inferred from the known biological activities of structurally similar compounds. Phenyl-imidazole derivatives are known to possess a wide range of pharmacological properties. Furthermore, the introduction of bromine atoms can significantly modulate the biological activity of a molecule, often enhancing its potency.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of phenyl-imidazole derivatives.[2][3][4] The mechanism of action is often attributed to the inhibition of key inflammatory mediators. For instance, some brominated indole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5] A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound could exert its anti-inflammatory effects by modulating this pathway.

Figure 2. Hypothetical inhibition of the NF-κB signaling pathway.

Antimicrobial and Anticancer Potential

The imidazole scaffold is a common feature in many antifungal and antibacterial agents. The presence of the lipophilic phenyl group and the electron-withdrawing bromine atoms in this compound may contribute to its potential as an antimicrobial agent. Similarly, various substituted imidazoles have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound warrants investigation for its anticancer properties.[6][7]

Summary of Potential Biological Activities

| Biological Activity | Rationale based on Analogous Compounds | Potential Mechanism of Action |

| Anti-inflammatory | Phenyl-imidazole and brominated heterocyclic compounds exhibit anti-inflammatory properties.[2][3][4][5] | Inhibition of inflammatory mediators like NO and TNF-α, potentially through modulation of the NF-κB pathway. |

| Antimicrobial | The imidazole nucleus is a core component of many antimicrobial drugs. | Disruption of microbial cell membrane integrity or inhibition of essential enzymes. |

| Anticancer | Various substituted imidazoles have shown antiproliferative activity against cancer cells.[6][7] | Induction of apoptosis, cell cycle arrest, or inhibition of cancer-related signaling pathways. |

Future Directions and Conclusion

This compound presents itself as a molecule of significant interest for further investigation in the realm of drug discovery. The synthetic route proposed herein offers a practical approach for its preparation, enabling a thorough evaluation of its biological properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

-

In Vitro Biological Screening: Evaluating the compound's efficacy against a panel of inflammatory markers, microbial strains, and cancer cell lines to determine its primary biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research on heterocyclic compounds. XXV. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Phenyl-Substituted Dibromoimidazoles: A Technical Review of Synthesis, Biological Activity, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. Among its myriad derivatives, phenyl-substituted dibromoimidazoles are emerging as a class of compounds with considerable therapeutic potential. The introduction of bromine atoms and a phenyl group onto the imidazole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to engage in specific biological interactions. This technical guide provides a comprehensive literature review of phenyl-substituted dibromoimidazoles, focusing on their synthesis, biological activities, and the experimental methodologies used for their characterization.

Chemical Properties and Synthesis

The archetypal molecule in this class is 4,5-dibromo-2-phenyl-1H-imidazole. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.96 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

The synthesis of phenyl-substituted dibromoimidazoles can be approached through a multi-step process. A common strategy involves the initial synthesis of the 2-phenyl-1H-imidazole core, followed by bromination.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established methods for the preparation of related imidazole derivatives.

Step 1: Synthesis of 2-Phenyl-1H-imidazole

A one-pot reaction can be employed for the synthesis of 2-phenyl-1H-imidazole.

-

Materials: Benzaldehyde, Glyoxal (40% aqueous solution), Ammonium hydroxide, Methanol.

-

Procedure:

-

To a stirred solution of benzaldehyde (10 mmol) in methanol (20 mL), add glyoxal (10 mmol) and concentrated ammonium hydroxide (20 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenyl-1H-imidazole.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Step 2: Bromination of 2-Phenyl-1H-imidazole

The synthesized 2-phenyl-1H-imidazole is then subjected to bromination to yield the target compound.

-

Materials: 2-Phenyl-1H-imidazole, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2-phenyl-1H-imidazole (5 mmol) in acetonitrile (30 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (10.5 mmol, 2.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Caption: Synthetic workflow for this compound.

Biological Activities and Potential Therapeutic Applications

While the literature specifically on phenyl-substituted dibromoimidazoles is limited, studies on closely related brominated and phenyl-substituted imidazole and benzimidazole derivatives suggest significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents. The presence of the 4-bromophenyl moiety has been identified as being essential for the anticancer activity of some related compounds.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenyl-substituted imidazoles against various cancer cell lines. The introduction of bromine atoms is anticipated to enhance this activity. The table below summarizes the in vitro anticancer activity of some representative phenyl-substituted imidazoles.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Bromophenyl)-1-ethyl-imidazole derivative | A549 (Lung) | 6.60 | [1] |

| 2-(4-Bromophenyl)-1-ethyl-imidazole derivative | HeLa (Cervical) | 3.24 | [1] |

| 2-(4-Bromophenyl)-1-ethyl-imidazole derivative | SGC-7901 (Gastric) | 5.37 | [1] |

| 2-Phenyl-benzimidazole derivative 30 | HeLa (Cervical) | 0.02-0.04 | [2] |

| 2-Phenyl-benzimidazole derivative 46 | A375 (Melanoma) | 0.02-0.04 | [2] |

Note: The compounds listed are structurally related but are not dibromoimidazoles.

Antimicrobial Activity

The imidazole nucleus is a common feature in many antifungal and antibacterial drugs. Bromination can enhance the antimicrobial properties of these compounds. The minimum inhibitory concentrations (MIC) for some related phenyl-substituted benzimidazoles are presented below.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 7 | Bacillus sp. | 0.05 | [3] |

| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 20 | Pseudomonas aeruginosa | 0.032 | [3] |

| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 7 | Aspergillus niger | 0.064 | [3] |

| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 20 | Fusarium solani | 0.05 | [3] |

Note: The compounds listed are structurally related but are not dibromoimidazoles.

Proposed Mechanisms of Action

Based on the literature for related compounds, the biological activities of phenyl-substituted dibromoimidazoles can be attributed to several potential mechanisms.

Putative Anticancer Signaling Pathway

The anticancer effect of related brominated heterocyclic compounds has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). A proposed signaling pathway is depicted below.

Caption: Proposed ROS-mediated apoptotic pathway for anticancer activity.

Putative Antimicrobial Mechanism of Action

The antimicrobial activity of imidazole-based compounds, particularly cationic derivatives, is often attributed to the disruption of the bacterial cell membrane integrity.

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Future Perspectives and Conclusion

References

- 1. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Potential research areas for 4,5-Dibromo-2-phenyl-1H-imidazole

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2-phenyl-1H-imidazole (Precursor)

This protocol is based on the Radziszewski reaction, a classic method for imidazole synthesis.

Materials:

-

Benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and glyoxal (1.1 equivalents) in methanol.

-

Add a solution of ammonium acetate (2.5 equivalents) in glacial acetic acid to the flask.

-

Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1H-imidazole.

Protocol 2: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole

This proposed protocol uses direct bromination of the 2-phenyl-1H-imidazole precursor.

Materials:

-

2-phenyl-1H-imidazole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or a chlorinated solvent (e.g., dichloromethane)

-

Sodium thiosulfate solution (in case of excess bromine)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-phenyl-1H-imidazole (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

If using bromine, quench any excess by adding a sodium thiosulfate solution until the orange color disappears.

-

Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed two-step synthesis of this compound.

Potential Research Areas and Biological Activities

Based on the activities of structurally similar brominated imidazoles and marine alkaloids, several research areas for this compound can be proposed.

Antimicrobial and Antifungal Activity

Many brominated marine natural products containing the pyrrole-imidazole scaffold exhibit potent antimicrobial and antifungal properties. The presence of the dibromo-imidazole core in the target molecule makes it a prime candidate for screening against a panel of pathogenic bacteria and fungi.

Table 2: Hypothetical Antimicrobial Screening Data

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined |

| Candida albicans | Data to be determined |

| Aspergillus fumigatus | Data to be determined |

Proposed Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe-only) and negative (broth-only) controls.

-

Incubate the plates at the appropriate temperature and duration for each microbe.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity

Substituted imidazoles have been extensively studied for their anticancer properties, with some derivatives showing significant cytotoxicity against various cancer cell lines. The potential of this compound as an anticancer agent warrants investigation.

Table 3: Hypothetical Cytotoxicity Data (IC₅₀)

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | Data to be determined |

| A549 (Lung) | Data to be determined |

| HeLa (Cervical) | Data to be determined |

| HepG2 (Liver) | Data to be determined |

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Proposed workflows for antimicrobial and cytotoxicity screening.

Enzyme Inhibition

The imidazole ring is a known zinc-binding group and can interact with the active sites of various metalloenzymes. Furthermore, many kinase inhibitors feature a substituted imidazole scaffold. Therefore, this compound could be a candidate for screening against a panel of enzymes, such as matrix metalloproteinases (MMPs) or protein kinases, which are often dysregulated in diseases like cancer and inflammation.

Table 4: Hypothetical Enzyme Inhibition Data (IC₅₀)

| Enzyme Target | IC₅₀ (nM) |

| Matrix Metalloproteinase-9 (MMP-9) | Data to be determined |

| Cyclooxygenase-2 (COX-2) | Data to be determined |

| A specific Protein Kinase (e.g., EGFR) | Data to be determined |

Proposed Experimental Protocol: Generic Enzyme Inhibition Assay

-

In a suitable buffer, combine the target enzyme and a fluorogenic or chromogenic substrate in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Include controls with no inhibitor and no enzyme.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ value from the dose-response curve.

Potential Signaling Pathway Involvement

Given the prevalence of imidazole-containing compounds as anticancer agents, a plausible area of investigation is the induction of apoptosis. Many chemotherapeutic agents exert their effects by activating the intrinsic or extrinsic apoptotic pathways. Should this compound exhibit cytotoxic activity, a subsequent research direction would be to elucidate its mechanism of action, including its potential to modulate key apoptotic proteins.

Hypothetical intrinsic apoptosis pathway modulated by the compound.

Conclusion

This compound represents a chemical entity with significant, yet largely unexplored, potential in drug discovery. Based on the established biological activities of related brominated and imidazole-containing compounds, promising research avenues include the investigation of its antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties. This guide provides a foundational framework of proposed synthetic and biological evaluation protocols to encourage and facilitate further research into this intriguing molecule. The elucidation of its biological activities and mechanism of action could lead to the development of novel therapeutic agents.

Methodological & Application

Application Note and Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dibromo-2-phenyl-1H-imidazole is a halogenated heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and bromine atoms at the 4- and 5-positions. This scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the imidazole core in biologically active molecules and the utility of the bromine atoms as handles for further chemical modification, such as cross-coupling reactions. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the 2-phenyl-1H-imidazole precursor via the Debus-Radziszewski reaction, followed by its dibromination.

Materials and Methods

Materials:

-

Benzaldehyde (C₇H₆O)

-

Glyoxal (40% aqueous solution, C₂H₂O₂)

-

Ammonia (28-30% aqueous solution, NH₃)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

N-Bromosuccinimide (NBS, C₄H₄BrNO₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

Experimental Protocols

Part 1: Synthesis of 2-phenyl-1H-imidazole

This procedure is adapted from the well-established Debus-Radziszewski imidazole synthesis.[1][2][3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (5.3 g, 50 mmol) and a 40% aqueous solution of glyoxal (7.3 g, 50 mmol).

-

Addition of Ammonia: To the stirred solution, slowly add 30 mL of concentrated aqueous ammonia (28-30%). The addition should be performed in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-phenyl-1H-imidazole. Dry the purified product under vacuum.

Part 2: Synthesis of this compound

This protocol utilizes N-bromosuccinimide (NBS) for the selective dibromination of the imidazole ring.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-phenyl-1H-imidazole (2.88 g, 20 mmol) in 100 mL of dichloromethane.

-

Addition of NBS: To the solution, add N-bromosuccinimide (NBS) (7.12 g, 40 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the flask may be cooled in an ice bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Work-up: After the reaction is complete, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |

| 2-phenyl-1H-imidazole | C₉H₈N₂ | 144.17 | 7.21 | - | - | 144-148 |

| This compound | C₉H₆Br₂N₂ | 301.96 | 6.04 | - | - | - |

Note: Actual yield and melting point are dependent on experimental outcomes.

Visualization

Caption: Overall workflow for the two-step synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,5-Dibromo-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Dibromo-2-phenyl-1H-imidazole. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and research purposes. The presented protocol utilizes a reverse-phase HPLC method with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices.

Introduction

This compound is a halogenated aromatic imidazole derivative. The presence of the dibromo and phenyl functionalities makes it a versatile building block in medicinal chemistry. Accurate and precise analytical methods are essential for monitoring its purity, stability, and concentration in reaction mixtures and final products. This document provides a detailed protocol for the HPLC analysis of this compound, intended to be a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (85%, analytical grade)

-

Methanol (HPLC grade, for sample preparation)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column).

-

Data acquisition and processing software.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1] The chromatographic conditions are summarized in the table below.

| Parameter | Value |

| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile, 400 mL of water, and 1 mL of 85% phosphoric acid. Degas the solution before use.

Standard Solution Preparation: Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

| Parameter | Expected Value |

| Retention Time (t_R) | Approximately 5.2 min |

| Linearity (r^2) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram

While this application note focuses on an analytical method and not a biological signaling pathway, a logical relationship diagram for method development can be visualized as follows:

Caption: Logical relationships in the HPLC method development process.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward to implement and can be adapted for various applications in research, development, and quality control. The provided workflow and logical diagrams offer a clear overview of the analytical process and method development considerations.

References

Application Notes and Protocols for NMR Spectroscopy of 4,5-Dibromo-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Dibromo-2-phenyl-1H-imidazole. It includes protocols for sample preparation, data acquisition, and an overview of the expected NMR data based on the analysis of related structures.

Introduction

This compound is a halogenated aromatic heterocyclic compound. The imidazole ring is a core structure in many biologically active molecules, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug development. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-phenyl-1H-imidazole. A general procedure would involve dissolving 2-phenyl-1H-imidazole in a suitable solvent and treating it with a brominating agent, such as N-bromosuccinimide (NBS), in a controlled manner.

Expected NMR Spectral Data

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-H (imidazole) | 10.0 - 13.0 | broad singlet |

| Phenyl (ortho) | 7.8 - 8.2 | multiplet |

| Phenyl (meta, para) | 7.2 - 7.6 | multiplet |

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| C2 (imidazole) | 145 - 155 |

| C4/C5 (imidazole) | 110 - 125 |

| C (ipso-phenyl) | 128 - 135 |

| C (ortho-phenyl) | 125 - 130 |

| C (meta-phenyl) | 128 - 132 |

| C (para-phenyl) | 127 - 131 |

Experimental Protocols

I. NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2]

Materials:

-

This compound (5-10 mg)

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)[3][4][5]

-

High-quality 5 mm NMR tube

-

Pasteur pipette and cotton or a syringe filter

-

Vortex mixer

Protocol:

-

Solvent Selection: Due to the polar nature of the imidazole ring, polar deuterated solvents like DMSO-d₆ or Acetone-d₆ are recommended to ensure good solubility.[3][4] The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.[1]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

-

Homogenization: Gently vortex the vial to dissolve the compound completely. If any solid particles remain, the solution must be filtered.

-

Filtration (if necessary): To remove any particulate matter that can degrade the spectral quality, filter the solution directly into the NMR tube. This can be done by passing the solution through a small cotton plug in a Pasteur pipette or by using a syringe fitted with a filter.[2]

-

Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

References

Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-phenyl-1H-imidazole is a halogenated heterocyclic compound belonging to the diverse family of imidazole derivatives. The imidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules. The presence of bromine atoms and a phenyl group on the imidazole ring of this compound suggests its potential for a range of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions. The bromine substituents can enhance biological activity through various mechanisms, such as forming halogen bonds with biological targets, increasing lipophilicity to improve cell membrane permeability, and serving as synthetic handles for further molecular elaboration. This document provides an overview of the potential applications of this compound, alongside detailed protocols for its synthesis and biological evaluation. While specific experimental data for this exact molecule is limited in publicly accessible literature, the provided information is based on established knowledge of closely related imidazole derivatives and serves as a foundational guide for researchers initiating studies on this compound.

Potential Medicinal Chemistry Applications

The structural features of this compound suggest several potential applications in drug discovery, primarily driven by the known biological activities of the broader imidazole class.

Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-phenyl-1H-imidazole core can serve as a scaffold to orient substituents that interact with the ATP-binding site of various kinases. The bromine atoms could potentially form halogen bonds with the kinase hinge region or other key residues, contributing to binding affinity and selectivity.

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), p38 MAP kinase, and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4]

Anticancer Activity

Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][5][6][7][8] The cytotoxic potential of this compound could be evaluated against a panel of cancer cell lines to determine its efficacy and spectrum of activity.

Antimicrobial Activity

The imidazole nucleus is the foundation for several antifungal and antibacterial agents.[9][10][11][12][13] Halogenation of the imidazole ring has been shown to enhance antimicrobial potency. This compound and its derivatives could be investigated for their activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Data Presentation: Biological Activity of Related Imidazole Derivatives

Due to the limited availability of specific biological data for this compound, the following tables present data for structurally related compounds to provide a comparative context for potential activity.

Table 1: Anticancer Activity of Representative 2-Phenyl-1H-imidazole Derivatives

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | H | CN | 4-F-Ph | A549 (Lung) | 7.5 | [5] |

| HeLa (Cervical) | 9.3 | [5] | ||||

| MCF-7 (Breast) | 8.9 | [5] | ||||

| 4e | H | CN | 4-MeO-Ph | A549 (Lung) | 8.9 | [5] |

| HeLa (Cervical) | 11.1 | [5] | ||||

| MCF-7 (Breast) | 9.2 | [5] | ||||

| 35 | H | H | 2-Ph-Benzimidazole | MCF-7 (Breast) | 3.37 | [1] |

| 36 | H | H | 2-Ph-Benzimidazole | MCF-7 (Breast) | 6.30 | [1] |

Note: The table showcases the anticancer activity of various substituted 2-phenyl-1H-imidazole derivatives to illustrate the potential potency of this chemical class.

Table 2: Kinase Inhibitory Activity of Representative Imidazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| AA6 | p38 MAP kinase | 403.57 | [4] |

| Adezmapimod (SB203580) | p38 MAP kinase | 222.44 | [4] |

Note: This table provides examples of the kinase inhibitory activity of imidazole-based compounds, suggesting a potential application for this compound in this area.

Table 3: Antimicrobial Activity of Representative Brominated Imidazole Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | - | 625 | [10] |

| MRSA | - | 1250 | [10] | |

| HL2 | Staphylococcus aureus | - | 625 | [10] |

| MRSA | - | 625 | [10] | |

| Escherichia coli | - | 2500 | [10] | |

| Pseudomonas aeruginosa | - | 2500 | [10] |

Note: MIC (Minimum Inhibitory Concentration) values for imidazole derivatives highlight their potential as antimicrobial agents.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound. These are generalized methods based on standard procedures for similar compounds.

Synthesis of this compound

This protocol is a plausible method based on the bromination of a 2-phenyl-1H-imidazole precursor.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

2-Phenyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 2-phenyl-1H-imidazole (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous Na2S2O3 solution (to quench excess bromine), water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Kinase Inhibition Assay (Luminescence-Based)